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Compound of Interest

Compound Name: 3-Ketocarbofuran

Cat. No.: B117061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Ketocarbofuran, a significant metabolite of the carbamate insecticide carbofuran. The
information presented herein is intended to support research, analytical method development,
and toxicological studies involving this compound. This document details its mass spectrometry
(MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics,
along with the experimental protocols for data acquisition.

Introduction

3-Ketocarbofuran, chemically known as (2,2-dimethyl-3-oxo0-2,3-dihydrobenzofuran-7-yl)
methylcarbamate, is a major metabolite of carbofuran.[1] Its formation and persistence in
various environmental and biological matrices are of significant interest due to its potential
toxicity, which is linked to the inhibition of acetylcholinesterase.[1] Accurate identification and
guantification of 3-Ketocarbofuran are crucial for assessing exposure and understanding the
metabolic fate of its parent compound. Spectroscopic techniques are indispensable tools for
the structural elucidation and analysis of this metabolite.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the identification and quantification of 3-
Ketocarbofuran, particularly when coupled with chromatographic separation techniques such
as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS).
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Data Presentation

Table 1: GC-MS Fragmentation Data for 3-Ketocarbofuran

Putative Fragment

miz Relative Intensity .
Assignment
235 Low Molecular lon [M]*
178 High (Top Peak) [M - Cz2H3NQO]*
177 High [M - C2H4NOJ*
[M - CzHs3NO - CH2]*
164 Moderate .
(Carbofuran phenol ion)
149 Moderate [M - C2HsNO - CHz - CHs]*
137 High [CsHo02]*

Data sourced from PubChem and NIST databases.[1][2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Ketocarbofuran Analysis
A typical GC-MS protocol for the analysis of 3-Ketocarbofuran involves the following steps:

o Sample Preparation: Extraction of the analyte from the matrix (e.g., soil, water, biological
tissue) is performed using a suitable solvent like n-hexane or via a QUEChERS (Quick, Easy,
Cheap, Effective, Rugged, and Safe) method. The extract is then concentrated and may
require derivatization to improve volatility and thermal stability, although direct analysis is
often possible.[3]

¢ Gas Chromatography (GC):

o Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane
stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 pm film thickness), is
commonly used.[4]
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o Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]

o Inlet: Splitless injection is preferred for trace analysis, with an injector temperature of
around 250 °C.[5]

o Oven Temperature Program: An initial temperature of ~70-90°C, held for a few minutes,
followed by a ramp to a final temperature of ~280-300°C.[3][5]

e Mass Spectrometry (MS):
o lonization: Electron lonization (EIl) at 70 eV is standard.[3]
o Analyzer: A quadrupole or ion trap mass analyzer is typically used.

o Scan Range: A mass-to-charge ratio (m/z) range of 50-400 amu is scanned to detect the
molecular ion and characteristic fragments.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in 3-
Ketocarbofuran. The spectrum reveals characteristic absorption bands corresponding to the
vibrations of its constituent bonds.

Data Presentation

Table 2: Characteristic Infrared Absorption Bands for 3-Ketocarbofuran

Wavenumber (cm—?) Functional Group Vibrational Mode
~3300-3500 N-H (carbamate) Stretching
~2850-3000 C-H (aliphatic) Stretching
~1740-1760 C=0 (carbamate) Stretching
~1720-1740 C=0 (ketone) Stretching
~1600, ~1470 C=C (aromaitic) Stretching
~1200-1250 C-O (ester) Stretching
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Assignments are based on general frequencies for carbamates and ketones.[6][7]

Experimental Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Solid 3-Ketocarbofuran

o Sample Preparation: A small amount of the solid 3-Ketocarbofuran sample is placed directly
onto the ATR crystal (e.g., diamond or germanium).

e Instrument Setup:
o An FT-IR spectrometer equipped with an ATR accessory is used.
o A background spectrum of the clean, empty ATR crystal is recorded.

o Data Acquisition:

o

The sample is brought into firm contact with the ATR crystal using a pressure clamp.

[¢]

The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to
improve the signal-to-noise ratio.

[¢]

The spectrum is usually collected over a range of 4000 to 400 cm™1,

[¢]

The resulting spectrum is displayed in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the
complete structural elucidation of organic molecules, providing detailed information about the
carbon-hydrogen framework. As of the latest search, specific, experimentally determined *H
and 3C NMR data for 3-Ketocarbofuran are not readily available in the public domain.
However, based on the known structure and data from analogous benzofuran and carbamate
compounds, the expected chemical shifts can be predicted.

Data Presentation

Table 3: Predicted *H NMR Chemical Shifts for 3-Ketocarbofuran
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Predicted Chemical Shift

Proton Multiplicity
(6, ppm)

Aromatic Protons 6.8-7.5 Multiplets

N-H (carbamate) 5.0-55 Broad Singlet

N-CHs (carbamate) 28-3.0 Singlet

C(CHs)2 14-16 Singlet

Table 4: Predicted 3C NMR Chemical Shifts for 3-Ketocarbofuran

Carbon Predicted Chemical Shift (6, ppm)
C=0 (ketone) 190 - 200

C=0 (carbamate) 150 - 155

Aromatic Carbons 110 - 150

Quaternary Carbon C(CHs)2 80-90

N-CHs (carbamate) 25-30

C(CHs)2 20-25

Note: These are estimated values and should be confirmed by experimental data.

Experimental Protocols

General Protocol for *H and 3C NMR Analysis
o Sample Preparation:

o Approximately 5-10 mg of purified 3-Ketocarbofuran is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

o The solution is transferred to a 5 mm NMR tube.

e Instrument Setup:
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o A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o The instrument is tuned and locked to the deuterium signal of the solvent.

o Shimming is performed to optimize the magnetic field homogeneity.

o Data Acquisition:

o 'H NMR: A standard one-pulse experiment is performed. Key parameters include the
spectral width, number of scans, and relaxation delay.

o 13C NMR: A proton-decoupled experiment is typically run to obtain singlets for all carbon
signals. A larger number of scans is usually required due to the lower natural abundance
of 13C.

o 2D NMR: For complete structural assignment, various 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),
and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish
proton-proton and proton-carbon correlations.[8][9]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of 3-Ketocarbofuran.
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Workflow for Spectroscopic Analysis of 3-Ketocarbofuran
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Caption: A generalized workflow for the isolation and spectroscopic characterization of 3-

Ketocarbofuran.
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Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource
for the analytical and toxicological investigation of 3-Ketocarbofuran. While robust MS and IR
data are available, the acquisition of experimental NMR data remains a key area for future
research to complete the comprehensive spectroscopic profile of this important carbofuran
metabolite. The provided methodologies offer a starting point for developing and validating
analytical methods for the detection and quantification of 3-Ketocarbofuran in various
matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b117061#spectroscopic-data-for-3-ketocarbofuran-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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